9,9'-(9,9-Dihexyl-9H-fluorene-2,7-diyl)bis(3,6-di-tert-butylcarbazole)
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Overview
Description
9,9’-(9,9-Dihexyl-9H-fluorene-2,7-diyl)bis(3,6-di-tert-butylcarbazole) is a complex organic compound with the empirical formula C65H80N2 and a molecular weight of 889.34 g/mol . This compound is known for its application as a host material in organic light-emitting diodes (OLEDs) due to its efficient solution-processed red and green phosphorescent properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,9’-(9,9-Dihexyl-9H-fluorene-2,7-diyl)bis(3,6-di-tert-butylcarbazole) typically involves the following steps:
Formation of 9,9-Dihexyl-9H-fluorene: This intermediate is synthesized by the alkylation of fluorene with hexyl bromide in the presence of a strong base such as potassium tert-butoxide.
Bromination: The 9,9-Dihexyl-9H-fluorene is then brominated using N-bromosuccinimide (NBS) to form 2,7-dibromo-9,9-dihexylfluorene.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as bromine or nitric acid in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
9,9’-(9,9-Dihexyl-9H-fluorene-2,7-diyl)bis(3,6-di-tert-butylcarbazole) has several scientific research applications:
Chemistry: Used as a host material in OLEDs for efficient light emission.
Medicine: Investigated for use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of high-resolution flexible displays and solid-state lighting.
Mechanism of Action
The mechanism of action of 9,9’-(9,9-Dihexyl-9H-fluorene-2,7-diyl)bis(3,6-di-tert-butylcarbazole) primarily involves its role as a host material in OLEDs. The compound facilitates the transfer of energy from the host to the guest molecules, leading to efficient light emission. The molecular targets include the guest phosphorescent emitters, and the pathways involve energy transfer processes such as Förster resonance energy transfer (FRET) and Dexter energy transfer .
Comparison with Similar Compounds
Similar Compounds
9,9-Dihexyl-9H-fluorene: A simpler analog used in similar applications but with lower efficiency.
3,6-Di-tert-butylcarbazole: Another component of the compound, used individually in various organic electronic applications.
Uniqueness
The uniqueness of 9,9’-(9,9-Dihexyl-9H-fluorene-2,7-diyl)bis(3,6-di-tert-butylcarbazole) lies in its combined properties of high thermal stability, excellent solubility, and efficient energy transfer capabilities, making it superior to its individual components and other similar compounds .
Properties
Molecular Formula |
C65H80N2 |
---|---|
Molecular Weight |
889.3 g/mol |
IUPAC Name |
3,6-ditert-butyl-9-[7-(3,6-ditert-butylcarbazol-9-yl)-9,9-dihexylfluoren-2-yl]carbazole |
InChI |
InChI=1S/C65H80N2/c1-15-17-19-21-35-65(36-22-20-18-16-2)55-41-47(66-57-31-23-43(61(3,4)5)37-51(57)52-38-44(62(6,7)8)24-32-58(52)66)27-29-49(55)50-30-28-48(42-56(50)65)67-59-33-25-45(63(9,10)11)39-53(59)54-40-46(64(12,13)14)26-34-60(54)67/h23-34,37-42H,15-22,35-36H2,1-14H3 |
InChI Key |
PRCXMWAOIXHYJA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1(C2=C(C=CC(=C2)N3C4=C(C=C(C=C4)C(C)(C)C)C5=C3C=CC(=C5)C(C)(C)C)C6=C1C=C(C=C6)N7C8=C(C=C(C=C8)C(C)(C)C)C9=C7C=CC(=C9)C(C)(C)C)CCCCCC |
Origin of Product |
United States |
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